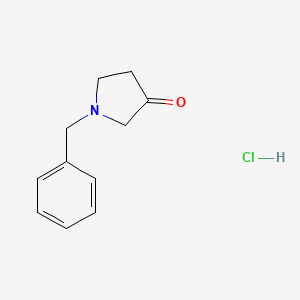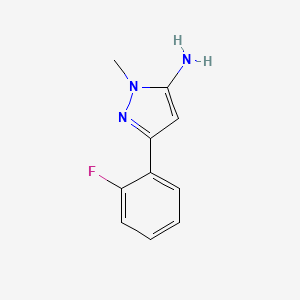
N-HEXYLBENZENE-2,3,4,5,6-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-HEXYLBENZENE-2,3,4,5,6-D5 is a deuterated derivative of n-hexylbenzene. This compound is characterized by the presence of five deuterium atoms replacing hydrogen atoms on the benzene ring. Deuterium is a stable isotope of hydrogen, which makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and drug metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-HEXYLBENZENE-2,3,4,5,6-D5 typically involves the deuteration of n-hexylbenzene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required for the exchange reaction.
化学反应分析
Types of Reactions
N-HEXYLBENZENE-2,3,4,5,6-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces alcohols, aldehydes, or carboxylic acids.
Reduction: Yields the non-deuterated n-hexylbenzene.
Substitution: Results in various substituted benzene derivatives.
科学研究应用
N-HEXYLBENZENE-2,3,4,5,6-D5 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Chemistry: Used as a tracer molecule in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-HEXYLBENZENE-2,3,4,5,6-D5 involves the replacement of hydrogen atoms with deuterium atoms. This substitution can affect the compound’s physical and chemical properties, such as bond strength and reaction rates. The presence of deuterium can slow down certain reactions, providing valuable insights into reaction mechanisms and pathways .
相似化合物的比较
Similar Compounds
N-HEXYLBENZENE: The non-deuterated form of the compound.
N-HEXYLBENZENE-2,3,4,5,6-D4: A partially deuterated form with four deuterium atoms.
N-HEXYLBENZENE-2,3,4,5,6-D6: A fully deuterated form with six deuterium atoms.
Uniqueness
N-HEXYLBENZENE-2,3,4,5,6-D5 is unique due to its specific deuterium labeling, which provides a balance between cost and the extent of deuteration. This makes it particularly useful for studies where complete deuteration is not necessary, but some level of isotopic labeling is required .
属性
CAS 编号 |
1219799-07-1 |
|---|---|
分子式 |
C12H18 |
分子量 |
167.30 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentadeuterio-6-hexylbenzene |
InChI |
InChI=1S/C12H18/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3/i5D,7D,8D,10D,11D |
InChI 键 |
LTEQMZWBSYACLV-SIHPLOMNSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCCC)[2H])[2H] |
SMILES |
CCCCCCC1=CC=CC=C1 |
规范 SMILES |
CCCCCCC1=CC=CC=C1 |
同义词 |
N-HEXYLBENZENE-2,3,4,5,6-D5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


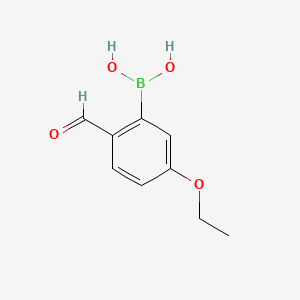
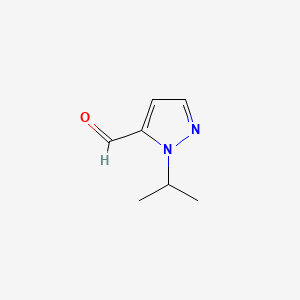
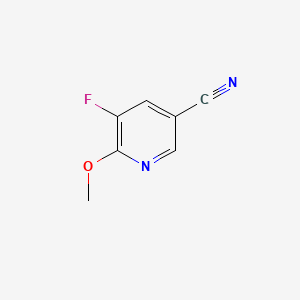
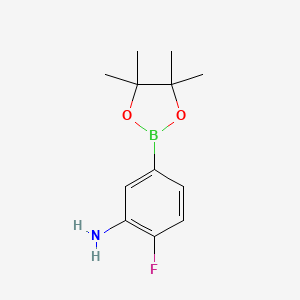
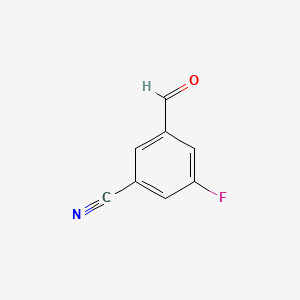
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B581180.png)
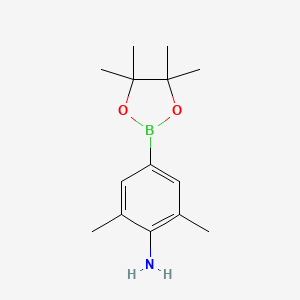
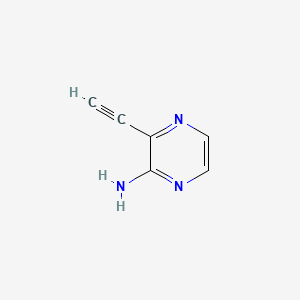
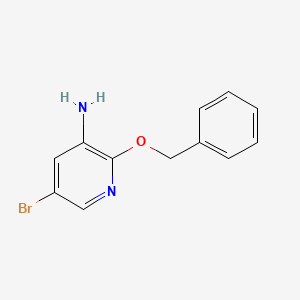
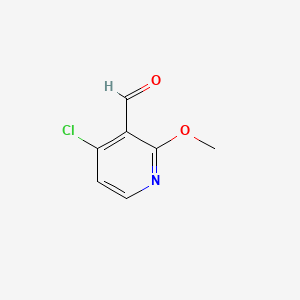
![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)
